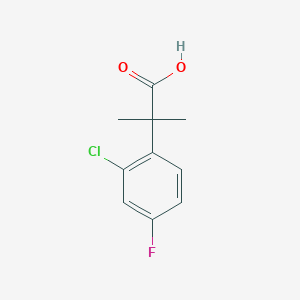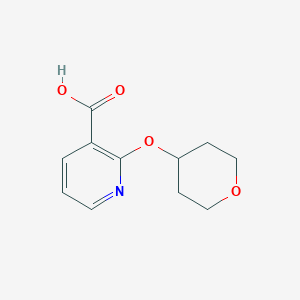![molecular formula C12H9F3N2O2 B1391672 (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol CAS No. 1216548-30-9](/img/structure/B1391672.png)
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol
Descripción general
Descripción
“(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol” is a chemical compound that is part of the pyrimidine family . Pyrimidines are key components of DNA and RNA and have been used as starting materials for the synthesis of novel scaffolds with relevant biological and pharmacological properties .
Synthesis Analysis
The synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones, which include “(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol”, involves two strategies . The first is a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate. The second is a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The cyclocondensation strategy was found to be not feasible, thus the direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .Molecular Structure Analysis
The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Aplicaciones Científicas De Investigación
Anticancer Properties
“(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol” exhibits promising anticancer activity. Researchers have explored its potential as a chemotherapeutic agent, particularly in leukemia and breast cancer treatment . The compound’s mechanism of action involves inhibiting specific pathways crucial for cancer cell survival.
Anti-Inflammatory and Analgesic Effects
Studies suggest that this compound possesses anti-inflammatory and analgesic properties. It may modulate pain perception and reduce inflammation, making it relevant for pain management and inflammatory disorders .
Antimicrobial Activity
“(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol” has demonstrated antimicrobial effects against various pathogens. Researchers have investigated its potential as an antibacterial and antifungal agent .
Cardiovascular Applications
The compound’s calcium channel antagonistic properties make it relevant for cardiovascular research. It could potentially impact blood pressure regulation and vascular function .
Drug Design and Optimization
Researchers have used this compound as a central scaffold in drug design. By modifying its substituents, they aim to enhance druglikeness and optimize pharmacokinetic properties (ADME-Tox) .
Neuroprotection and Neurological Disorders
Preliminary studies suggest that “(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol” may have neuroprotective effects. It could be relevant for conditions like idiopathic pulmonary fibrosis and neurodegenerative diseases .
Other Potential Applications
Additional areas of interest include antiparasitic, antitubercular, and antidiabetic research. Researchers continue to explore the compound’s diverse pharmacological activities .
Mecanismo De Acción
Target of Action
It is known that molecules with a -cf3 group, similar to this compound, have shown improved drug potency towards enzymes like reverse transcriptase .
Mode of Action
It is suggested that the trifluoromethyl group in the compound could potentially enhance the potency of the drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Result of Action
It is suggested that the compound could potentially enhance the potency of drugs targeting certain enzymes .
Action Environment
It is recommended that the compound be stored in a dry room temperature environment .
Propiedades
IUPAC Name |
[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-3-1-8(7-18)2-4-9/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEHBYXSSIUIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





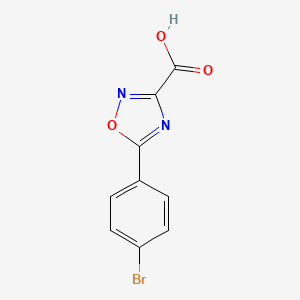
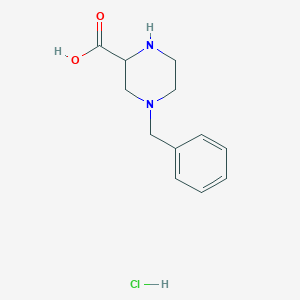
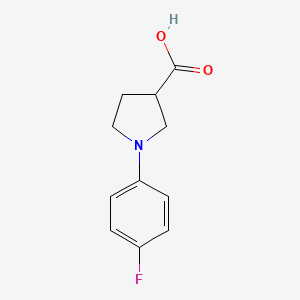

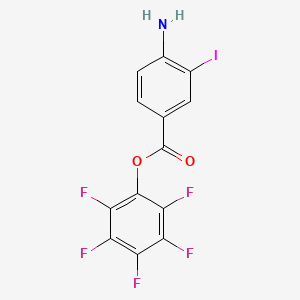

![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)
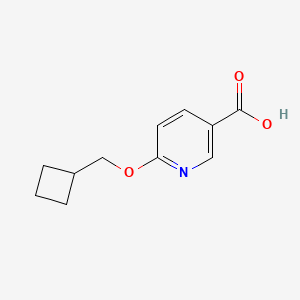
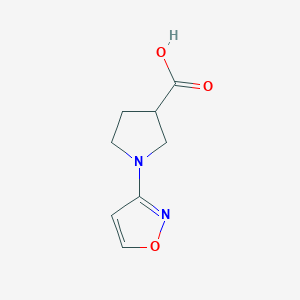
![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)
